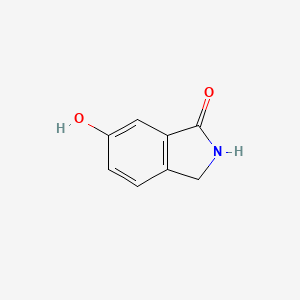

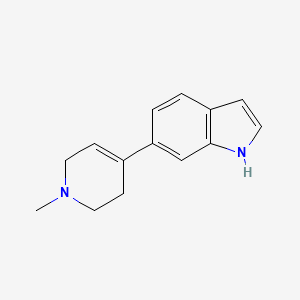

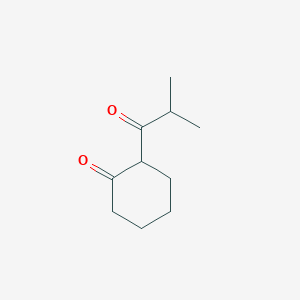

6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Overview

Description

The compound “(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is a related compound with a CAS Number of 23969-87-1 . It has a molecular weight of 126.2 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is 1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3 .Physical And Chemical Properties Analysis

“(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications

Agonist Activities

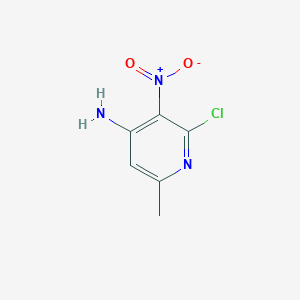

- 5-HT6 Receptor Agonist: A study by Mattsson et al. (2005) synthesized and evaluated a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, identifying potent 5-HT6 receptor agonists. The most effective was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, showing high potency in binding and functional assays for cyclic AMP production (Mattsson et al., 2005).

Chemical Reactions and Transformations

- Chemical Transformations: Martinez et al. (1984) described the transformation of indol-3-yl 1-methyl-1,2,5,6-tetrahydropyridin-4-yl ketone into various ketones through acid-catalyzed Michael-type addition and reactions with acetic anhydride (Martinez et al., 1984).

Structure-Activity Relationship (SAR) Studies

- SAR of 5-HT6 Receptor Agonists: Mattsson et al. (2013) conducted a study to understand the structure-activity relationship of 5-HT6 receptor agonists. They found that certain substitutions at the indole N(1), 2, and 5 positions significantly influence affinity and intrinsic activity at 5-HT6 receptors (Mattsson et al., 2013).

Synthesis and Applications in Catalysis

- Catalyst Synthesis: Singh et al. (2017) synthesized 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives, finding applications as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Anticancer Activity

- Anticancer Activity: Galayev et al. (2015) synthesized a series of coumarins with indole, including 6-(1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, demonstrating significant antimitotic activity against Non-Small Cell Lung Cancer cells (Galayev et al., 2015).

Corrosion Inhibition Studies

- Corrosion Inhibition: Verma et al. (2016) examined the effects of 3-amino alkylated indoles on mild steel corrosion in HCl, revealing that these compounds, including those with indole structures, exhibit high inhibition efficiency (Verma et al., 2016).

Safety and Hazards

“(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” has several hazard statements including H227, H302, H312, H314, H332, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

Related compounds have been known to target neuronal nitric oxide synthase (nnos) .

Mode of Action

It’s worth noting that the compound’s structure suggests potential interactions with various biological receptors or enzymes .

Biochemical Pathways

Related compounds have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .

Pharmacokinetics

Related compounds have been shown to be metabolized into other active compounds, which can cause oxidative stress .

Result of Action

Related compounds have been shown to cause neuronal damage, particularly in dopaminergic neurons .

properties

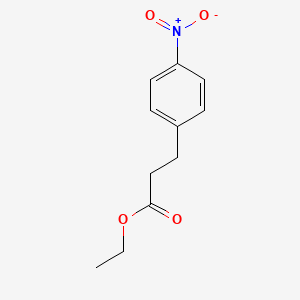

IUPAC Name |

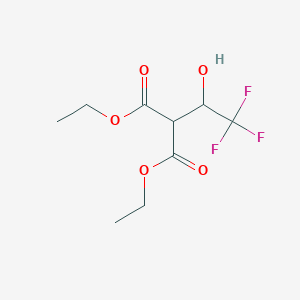

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-5,7,10,15H,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFHQWFOTVCYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436014 | |

| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

321744-85-8 | |

| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)